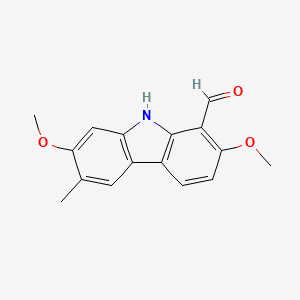

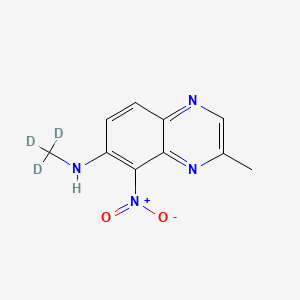

![molecular formula C11H17ClN6O4 B562171 9-[[2-(alpha-L-Alanyloxy)ethoxy]methyl]guanine Hydrochloride CAS No. 84499-63-8](/img/structure/B562171.png)

9-[[2-(alpha-L-Alanyloxy)ethoxy]methyl]guanine Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antiviral Activity Against Herpesviruses

One notable application of 9-[[2-(alpha-L-Alanyloxy)ethoxy]methyl]guanine Hydrochloride is its antiviral activity against herpesviruses. This compound, also known as BIOLF-62, has been found effective in inhibiting herpes simplex viruses types 1 and 2. Its structure is a part of a novel class of nucleoside analogues, which, despite lacking a rigid carbohydrate ring, possess all functional groups of naturally occurring deoxynucleosides (Ogilvie et al., 1982).

Synergistic Effects with Other Antiviral Compounds

Research has shown that BIOLF-62 demonstrates a high level of synergism with other antiherpetic compounds, such as phosphonoformate or phosphonoacetate, especially against herpes simplex viruses in vitro. This synergistic effect is significant as it suggests the potential for combination therapies in treating herpes infections (Smith et al., 1982).

Intraocular Penetration and Potential in Treating Eye Infections

Another significant application of this compound is its intraocular penetration and potential use in treating eye infections. Studies indicate that it may be effective in the treatment of deep herpetic infections, cytomegalovirus retinitis, and acute retinal necrosis, given its low toxicity towards uninfected cells and efficacy against herpes simplex virus types 1 and 2 and cytomegalovirus (Schulman et al., 1986).

Metabolic Activation in Human Diploid Fibroblasts

The compound shows a more potent inhibitory effect on human cytomegalovirus in vitro compared to related nucleoside analogs like acyclovir. It is selectively activated to its triphosphate form in cells infected with human cytomegalovirus, accumulating at levels significantly higher than in uninfected cells (Biron et al., 1985).

Selective Inhibition of Herpes Group Virus Replication

The compound is known for its selective inhibition of herpes group viruses' replication. It has been found to be more potent than acyclovir in inhibiting human cytomegalovirus replication and Epstein-Barr virus-induced lymphocyte transformation. This specificity and potency suggest its potential as a targeted antiviral agent (Field et al., 1983).

Safety And Hazards

Propriétés

IUPAC Name |

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-aminopropanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N6O4.ClH/c1-6(12)10(19)21-3-2-20-5-17-4-14-7-8(17)15-11(13)16-9(7)18;/h4,6H,2-3,5,12H2,1H3,(H3,13,15,16,18);1H/t6-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVDGHNFMPOOXTM-RGMNGODLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675540 |

Source

|

| Record name | 2-[(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]ethyl L-alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-[[2-(|A-L-Alanyloxy)ethoxy]methyl]guanine Hydrochloride | |

CAS RN |

84499-63-8 |

Source

|

| Record name | 2-[(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]ethyl L-alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

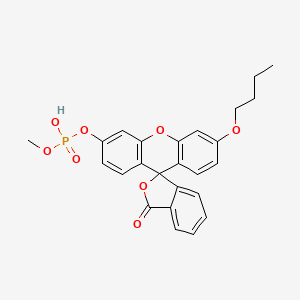

![O-Methyl-O-(N-Butylfluorescein)-O-{3-[6-O-(D,L-1-ethoxyethyl)-1,2:4,5-bis-O-(1-methylethylidene)-D,L-myo-inositol]}phosphate](/img/structure/B562089.png)

![(3aS,7aS)-8-(1-Ethoxyethoxy)-2,2,6,6-tetramethylhexahydro-2H,6H-benzo[1,2-d:4,5-d']bis[1,3]dioxol-4-ol](/img/structure/B562092.png)